2-Cyclopentyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
Description
2-Cyclopentyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core. The structure includes a methylidene group at position 3 and a cyclopentyl-substituted ethanone moiety at the 8-position.
Properties
IUPAC Name |
2-cyclopentyl-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-11-8-13-6-7-14(9-11)16(13)15(17)10-12-4-2-3-5-12/h12-14H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBUXGPXYRAHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective construction from acyclic starting materials containing the required stereochemical information . Alternatively, stereochemical control can be achieved directly during the transformation that generates the bicyclic architecture or through desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically employ advanced catalytic processes and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Ketone (Enone) System
The methylidene group adjacent to the ketone forms an α,β-unsaturated carbonyl system (enone), enabling conjugate addition reactions.
Reactivity of the 8-Azabicyclo[3.2.1]octane Scaffold
The bicyclic amine’s tertiary nitrogen participates in alkylation, acylation, and ring-opening reactions.
Steric and Electronic Effects of the Cyclopentyl Group
The cyclopentyl substituent influences reactivity through steric bulk and electron-donating effects:
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Steric hindrance reduces accessibility to the nitrogen and ketone in bulky reagents.
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Electron donation via σ-bonds slightly activates the enone toward electrophilic attack .
Comparative Reactivity with Structural Analogs
Data from related compounds highlight trends:
Scientific Research Applications
2-Cyclopentyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The 8-azabicyclo[3.2.1]octane skeleton is a shared feature among several analogs. Key structural differences arise from substituents at the 3- and 8-positions:
Key Observations :
- Methylidene vs. Cyclopropylidene : The target compound’s methylidene group (CH₂=) at position 3 contrasts with cyclopropylidene (C₃H₄=) in , which may enhance ring strain and reactivity.
- Acyl vs.
Spectroscopic Characterization
Mass Spectrometry (HRMS-TOF)
Infrared Spectroscopy
Neurotransmitter Transporter Inhibition
- 8-Substituted-3-[Diarylmethoxyethylidenyl] Derivatives : Exhibit moderate selectivity for dopamine (DAT) over serotonin (SERT) transporters. Rigidity of the bicyclic core enhances stereoselective binding .
- Target Compound : Predicted to show similar DAT/SERT modulation due to the methylidene group’s conformational restraint.
Therapeutic Potential
- Gamma-Secretase Modulation : 8-Azabicyclo derivatives with phenoxy substituents (e.g., 7-Phenoxy-N-(3-azabicyclo...) show promise in Alzheimer’s disease.
- Anticancer Activity : 3,8-Diazabicyclo analogs with difluorocyclopropyl groups demonstrate kinase inhibition, suggesting the target’s cyclopentyl group may be optimized for similar applications.
Biological Activity
The compound 2-Cyclopentyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one , also known by its CAS number 2320923-64-4, is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Formula
- Molecular Formula: C15H23NO
- Molecular Weight: 245.35 g/mol
Structural Characteristics
The compound features a bicyclic structure typical of azabicyclo compounds, which are known for their diverse pharmacological profiles. The presence of the cyclopentyl group and the azabicyclo framework contributes to its unique biological interactions.
Pharmacological Profile
- Mu Opioid Receptor Antagonism
-
Cytotoxicity
- A related study on azabicyclo compounds highlighted their preferential toxicity towards tumor cells compared to normal cells. The mechanism underlying this selective cytotoxicity is believed to involve disruption of cellular respiration in malignant cells, making these compounds promising candidates for cancer therapy .
The biological activity of this compound is hypothesized to involve:
- Receptor Binding: The compound likely interacts with mu opioid receptors, leading to modulation of pain pathways without the central nervous system side effects commonly associated with traditional opioids.
- Cellular Pathways: The cytotoxic effects observed in related compounds suggest involvement in apoptotic pathways, potentially through mitochondrial dysfunction or interference with metabolic processes in cancer cells.
Case Studies
Case Study 1: Mu Opioid Receptor Antagonists
In a study focused on novel mu opioid receptor antagonists, various derivatives were tested for their ability to alleviate opioid-induced bowel dysfunction while maintaining analgesic efficacy. Compounds structurally related to this compound showed promising results in preclinical models, suggesting their potential therapeutic applications in managing opioid-related side effects .
Case Study 2: Cytotoxic Effects
Another investigation into the cytotoxic properties of azabicyclo compounds revealed that certain derivatives exhibited significant selective toxicity toward various neoplastic cell lines while sparing normal cells. This selectivity was attributed to differences in cellular metabolism and drug uptake mechanisms between malignant and non-malignant cells .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Mu Opioid Receptor Antagonism | Potential for alleviating opioid-induced side effects without CNS impact |
| Cytotoxicity | Selective toxicity towards tumor cells; potential applications in oncology |
Comparative Analysis of Related Compounds
Q & A
Basic: What are the common synthetic routes for preparing 8-azabicyclo[3.2.1]octane derivatives, and how do they apply to this compound?
The synthesis of 8-azabicyclo[3.2.1]octane derivatives often involves radical cyclization or cross-coupling protocols . For example:
- Radical cyclization using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) for bicyclic frameworks .
- Stille cross-coupling is effective for introducing biaryl substituents at the 3-position, though Suzuki coupling may yield complex mixtures under similar conditions .
For the target compound, the 3-methylidene group may require Diels-Alder reactions or alkyne functionalization , as seen in related intermediates .
Basic: What analytical techniques are critical for characterizing the stereochemistry of this compound?
- X-ray crystallography is definitive for resolving stereochemistry, as demonstrated for similar 8-azabicyclo[3.2.1]octane derivatives (e.g., orthorhombic P222 symmetry, a = 5.9354 Å, b = 13.3091 Å) .
- NMR spectroscopy (e.g., H, C, NOESY) identifies spatial relationships between substituents, such as cyclopentyl and methylidene groups .
- Chiral HPLC or LC-MS separates enantiomers, critical for studying stereoselective binding .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in dopamine transporter (DAT) binding data?
The rigid 8-azabicyclo[3.2.1]octane scaffold exhibits stereoselective binding at DAT, SERT, and NET. Contradictions in activity may arise from:
- Substituent positioning : 3-Methylidene groups alter steric hindrance, impacting ligand-receptor docking .
- Partial vs. full agonism : BIMU analogs (e.g., BIMU 1, BIMU 8) show partial agonist behavior despite high affinity, requiring functional assays (e.g., cAMP inhibition) to clarify mechanisms .
- Computational modeling : Molecular dynamics simulations can predict binding modes and reconcile discrepancies between uptake inhibition and radioligand displacement data .
Advanced: What methodological challenges arise in optimizing synthetic yields for 3-methylidene-substituted derivatives?
- Side reactions : The methylidene group’s reactivity may lead to polymerization or oxidation. Use of inert atmospheres (N/Ar) and low temperatures (<0°C) is recommended .
- Catalyst selection : BF-EtO promotes Diels-Alder cycloadditions but requires stoichiometric control to avoid overfunctionalization .
- Purification : Silica gel chromatography or recrystallization (e.g., from EtOAc/hexane) improves purity, as HPLC data for similar compounds show >95% purity post-purification .
Basic: How should researchers handle stability and storage of this compound given limited physicochemical data?
- Stability : Analogous 8-azabicyclo[3.2.1]octanes are stable under inert conditions but may degrade in light or moisture. Store at -20°C in amber vials under nitrogen .
- Decomposition monitoring : Use HPLC-MS to detect byproducts (e.g., oxidized or hydrolyzed derivatives) during long-term storage .
Advanced: How can computational methods predict toxicological profiles when in vitro data are unavailable?
- ADMET prediction : Tools like SwissADME or ProTox-II estimate bioavailability, cytochrome P450 interactions, and hepatotoxicity based on structural analogs .
- QSAR modeling : Correlate substituent electronegativity or logP with acute toxicity thresholds (e.g., LD) from databases like PubChem .
Advanced: What strategies resolve discrepancies in stereoselective binding affinity across neurotransmitter transporters?
- Pharmacophore mapping : Compare ligand conformations (e.g., 8-substituted vs. 3-substituted derivatives) to identify key interactions at DAT vs. SERT .
- Mutagenesis studies : Replace transporter residues (e.g., DAT Tyr-95) to test hydrogen bonding or π-stacking contributions .
- Free-energy calculations : MM-PBSA/GBSA quantifies binding energy differences between enantiomers .
Basic: What are the best practices for quantifying this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
